

# Finrozole Formulation Comparison: Tablet vs. Oral Solution

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## Compound Focus: Finrozole

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This guide objectively compares the pharmacokinetic performance and bioavailability of **finrozole** (MPV-2213ad) tablet and oral solution formulations based on clinical study data, providing researchers with key formulation insights.

## Quantitative Pharmacokinetic Data Comparison

The table below summarizes key pharmacokinetic parameters for **finrozole** tablet and solution formulations from a clinical study in healthy male volunteers [1] [2].

Parameter	3 mg Tablet	3 mg Solution	9 mg Tablet	9 mg Solution	30 mg Tablet
Time to Peak Concentration ( $t_{max}$ , hours)	2.94 (1.29)	0.63 (0.23)	2.50 (0.58)	0.71 (0.27)	3.13 (1.33)
Peak Concentration ( $C_{max}$ , ng/ml)	2.11 (1.58)	6.22 (1.73)	8.88 (3.28)	36.87 (17.09)	18.20 (5.65)
Area Under Curve ( $AUC(0,\infty)$ , ng/ml×h)	13.25 (9.03)	13.93 (3.79)	57.68 (17.88)	75.54 (22.24)	118.23 (45.69)

Parameter	3 mg Tablet	3 mg Solution	9 mg Tablet	9 mg Solution	30 mg Tablet
Elimination Half-Life ( $t_{1/2}$ , hours)	8.36 (4.48)	3.38 (3.31)	7.85 (2.53)	2.86 (0.94)	7.71 (1.65)
Relative Bioavailability (Tablet vs. Solution)	89% (34%)	-	78% (14%)	-	-

> **Data Source Note:** All data is presented as mean (standard deviation) and comes from a 2001 clinical study published in the British Journal of Clinical Pharmacology [1] [2]. Values for the 30 mg dose were only obtained for the tablet formulation due to **finrozole**'s low solubility.

## Experimental Methodology

The comparative data was generated using the following validated clinical and analytical methods [1]:

### Study Design

- **Type:** Open-label, partly randomized crossover study
- **Participants:** 23 healthy male volunteers (mean age 24.9 years)
- **Dosage:** Single doses of 3 mg, 9 mg, or 30 mg **finrozole**
- **Crossover:** 14-day washout period between administrations
- **Formulations:** Tablet and oral solution (3 mg and 9 mg only; 30 mg as tablet only)

### Bioanalytical Methods

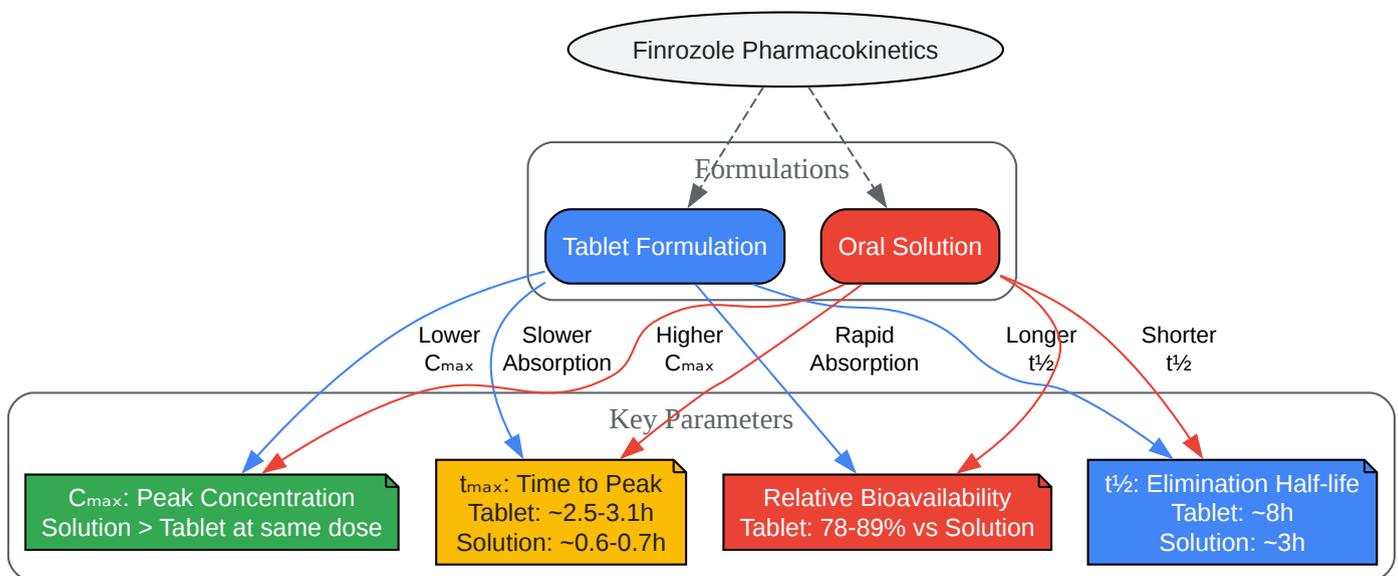
- **Sample Type:** Serum
- **Sampling Timepoints:** 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, 32 hours and 2, 3, 5 days post-dose
- **Analytical Technique:** High-performance liquid chromatography combined with tandem mass spectrometry (HPLC-MS/MS)
- **Quantification Range:** 0.1 to 40.0 ng/ml
- **Limit of Detection:** 0.05 ng/ml
- **Between-Batch Precision:** 6% coefficient of variation

## Pharmacokinetic Analysis

- **Software:** PCNONLIN 4.2 with noncompartmental model
- **Parameters Calculated:**  $C_{max}$ ,  $t_{max}$ , elimination half-life ( $t_{1/2,i}$ ),  $AUC(0,\infty)$
- **Statistical Analysis:** Analysis of variance (ANOVA) using SAS at 0.05 significance level

## Pharmacokinetic Relationship Visualization

The diagram below illustrates the key pharmacokinetic relationships and formulation characteristics of **finrosole**.



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This visualization shows the fundamental pharmacokinetic differences between **finrosole** formulations. The **oral solution** provides faster absorption and higher peak concentrations, while the **tablet formulation** offers longer elimination half-life and good relative bioavailability (78-89%) [1].

## Key Formulation Insights for Researchers

- **Absorption Rate Differential:** The significantly longer  $t_{max}$  for tablets (2.5-3.1 hours) versus solution (0.6-0.7 hours) indicates the tablet's slower dissolution and absorption profile [1].
- **Apparent Half-Life Extension:** The longer elimination half-life observed with the tablet formulation (~8 hours vs ~3 hours for solution) likely reflects continued absorption overlapping with the elimination phase, a phenomenon known as "flip-flop" kinetics [1].
- **Dose Proportionality:** The AUC values increased proportionally with dose from 3 mg to 9 mg and from 3 mg to 30 mg for the tablet formulation, indicating linear pharmacokinetics within this dose range [1].
- **Formulation Selection Considerations:** The solution provides rapid systemic exposure, while the tablet offers prolonged exposure with less frequent dosing potential despite slightly reduced bioavailability.

## Limitations and Research Context

- **Comparative Scope:** This analysis is limited to **finrozole** formulation comparison. No bioequivalence data comparing **finrozole** with other aromatase inhibitors (letrozole, anastrozole) was located in the available literature [3] [4].
- **Temporal Consideration:** The available pharmacokinetic data is from a 2001 publication. More recent comparative studies or formulation optimizations may exist beyond the current search results.
- **Clinical Relevance:** **Finrozole** was being investigated for treating urinary symptoms in men, whereas other aromatase inhibitors are primarily used in breast cancer treatment, making direct clinical comparisons challenging [1].

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## References

1. Pharmacokinetics of finrozole (MPV-2213ad), a novel ... [pmc.ncbi.nlm.nih.gov]
2. Pharmacokinetics of finrozole (MPV-2213ad), a novel ... [pubmed.ncbi.nlm.nih.gov]
3. study of two letrozole Bioequivalence formulations. Single dose... tablet [pubmed.ncbi.nlm.nih.gov]
4. Bioequivalence of Oral Formulations of Anastrozole in ... [pubmed.ncbi.nlm.nih.gov]

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